
8-Chloroisoquinoline-1-carboxylic acid
Vue d'ensemble
Description
8-Chloroisoquinoline-1-carboxylic acid is a heterocyclic compound that belongs to the family of isoquinolines. It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol .
Molecular Structure Analysis
The molecular structure of 8-Chloroisoquinoline-1-carboxylic acid consists of a seven-membered heterocyclic ring fused with a six-membered benzene ring. The InChI code for this compound is 1S/C10H6ClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5H, (H,13,14) .Physical And Chemical Properties Analysis
8-Chloroisoquinoline-1-carboxylic acid has a molecular weight of 207.61 g/mol . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
Research has shown that derivatives of chloroisoquinoline, including compounds structurally related to 8-Chloroisoquinoline-1-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. For instance, Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, starting with a synthon that shares a similar core structure, and found them to exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. These compounds, particularly derivatives with lipophilic groups, showed enhanced activity against gram-positive strains, such as S. aureus (Al-Hiari et al., 2007).
Chemical Speciation and Coordination Behavior
Arena et al. (2020) investigated 8-hydroxyquinoline-2-carboxylic acid for its potential role as a molybdophore, given its high concentrations in certain larvae and its known function as a siderophore. Their multi-technique approach, including potentiometric and spectrophotometric titrations, aimed to understand the chemical speciation and sequestering ability of this compound towards molybdate. The study suggests a comprehensive set of information necessary to assess the coordination behavior and sequestering ability of related compounds (Arena et al., 2020).
Photophysical Properties and Potential Applications
Małecki et al. (2015) explored the photophysical properties of pseudotetrahedral complexes involving 8-hydroxyquinoline carboxylic acid analogues. These complexes displayed extraordinary photophysical properties, with complex (1) exhibiting a notable emission quantum yield and excited lifetime, indicating potential applications in photolabile protecting groups and in the development of photosensitive materials (Małecki et al., 2015).
Crystal Forms and Structural Studies
Alshahateet et al. (2015) conducted a study that illustrates the importance of solvent choice in crystallization processes, affecting the formation of alternative crystal forms of a racemic V-shaped diquinoline derivative. This research underscores the complex interplay between solvent interactions and molecular structures, which can be essential for designing materials with specific crystallographic properties (Alshahateet et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
8-chloroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONJBMQEGNIWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroisoquinoline-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




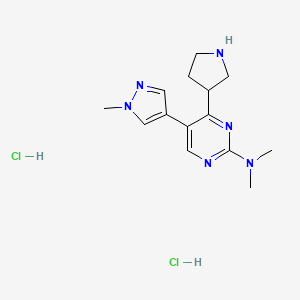
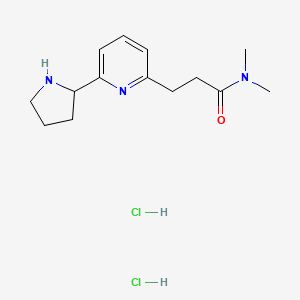
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
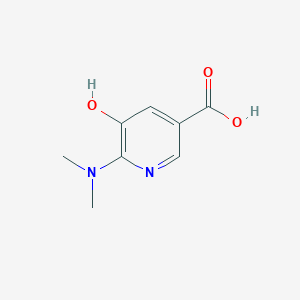
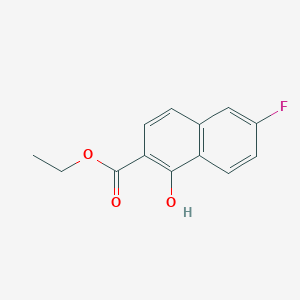
![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)

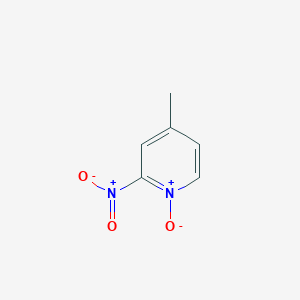
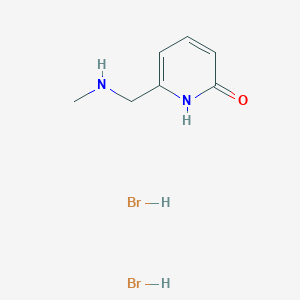
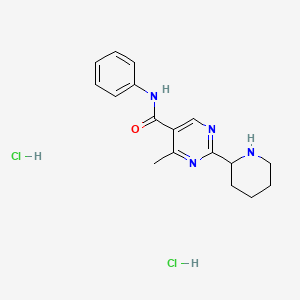
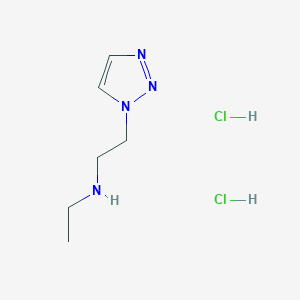
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)
